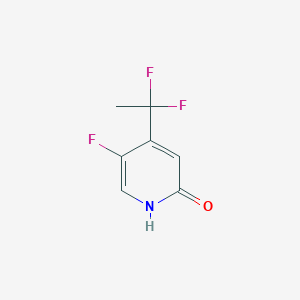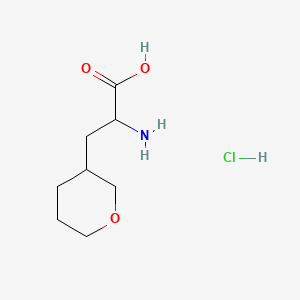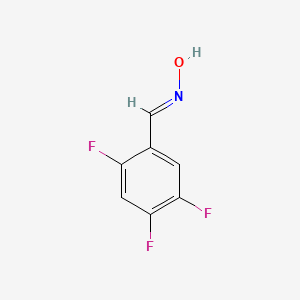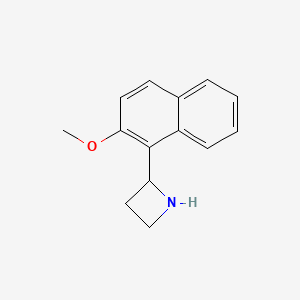
2-(2-Methoxynaphthalen-1-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxynaphthalen-1-yl)azetidine is an organic compound with the molecular formula C14H15NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photochemical [2 + 2] cycloaddition reaction is efficient for constructing azetidine rings. Another method involves the hydrogenation of 2-azetines in the presence of palladium on carbon (Pd/C) to produce azetidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with Pd/C for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated azetidine derivatives.
科学的研究の応用
2-(2-Methoxynaphthalen-1-yl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)azetidine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . These effects are mediated through pathways involving mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase activities.
類似化合物との比較
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: This compound has similar neuroprotective properties and is used in studies on brain injury.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)azetidine is unique due to its specific structural features, such as the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-10-4-2-3-5-11(10)14(13)12-8-9-15-12/h2-7,12,15H,8-9H2,1H3 |
InChIキー |
NIGJCMKGRIEDGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


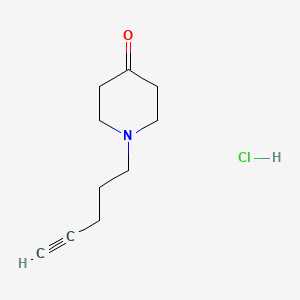
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
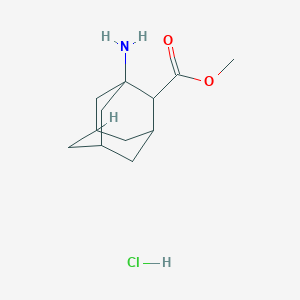
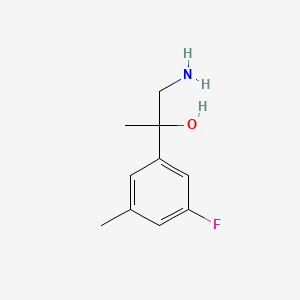
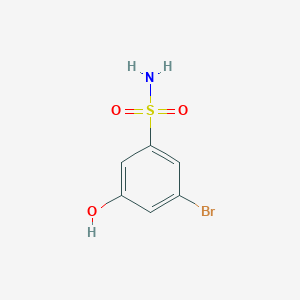
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
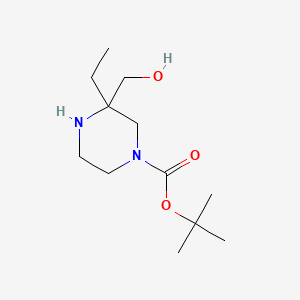
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)
